4-Methylchrysene

Aryl hydrocarbon receptor AhR reporter assay methylchrysene SAR

Researchers sourcing methylchrysenes for AhR studies face isomer misidentification that compromises dose-response reproducibility. 4-Methylchrysene (CAS 3351-30-2) resolves this as the most potent mono-methylchrysene AhR agonist-6-fold more active than chrysene in yeast reporter assays-supplied as BCR® certified reference material for validated, isomer-specific environmental quantification. - 6× chrysene AhR potency; maximal CYP1A1 induction in HepG2 cells. - BCR-080R CRM certified per ISO 17034 for GC×GC-MS sediment analysis. - Neat solid, 10 mg; store 2-8°C; ambient shipping.

Molecular Formula C19H14
Molecular Weight 242.3 g/mol
CAS No. 3351-30-2
Cat. No. B135461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylchrysene
CAS3351-30-2
Synonyms4-Methylchrysene; 
Molecular FormulaC19H14
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43
InChIInChI=1S/C19H14/c1-13-5-4-7-15-10-11-17-16-8-3-2-6-14(16)9-12-18(17)19(13)15/h2-12H,1H3
InChIKeyBLVHWJCLSMYFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylchrysene Identity and Baseline Characteristics


4-Methylchrysene (CAS 3351-30-2) is a C1-alkylated four-ring polycyclic aromatic hydrocarbon (PAH) belonging to the mono-methylchrysene isomer family (C₁₉H₁₄, MW 242.3 g/mol). It is a methyl derivative of chrysene with the methyl group substituted at the 4-position of the chrysene ring system [1]. This compound is an established aryl hydrocarbon receptor (AhR) agonist and is present as a minor constituent in tobacco smoke, crude oils, and smoked food products [2]. It is supplied as a certified reference material (BCR®) for environmental analytical quantification, typically in neat form with storage at 2–8°C .

Why 4-Methylchrysene Is Not Interchangeable with Other Methylchrysene Isomers


The six mono-methylchrysene isomers, despite sharing identical molecular formulae (C₁₉H₁₄) and molecular weights (242.3 g/mol), display profoundly divergent biological activities that preclude generic substitution. Classic mouse skin carcinogenicity studies demonstrated that 5-methylchrysene is a potent complete carcinogen comparable to benzo[a]pyrene, whereas 4-methylchrysene exhibits only marginal carcinogenicity [1]. Furthermore, AhR activation potency varies over an order of magnitude across the isomer series, with 4-methylchrysene being the most potent AhR ligand among the mono-methylchrysenes tested [2]. IARC also assigns distinct carcinogenicity classifications: 5-methylchrysene is Group 2B (possibly carcinogenic to humans), while 4-methylchrysene is Group 3 (not classifiable) [3]. These isomer-specific biological differences mean that substituting one methylchrysene isomer for another—without explicit isomer identity verification—introduces uncontrolled variability into toxicological assessments and compromises the validity of environmental exposure studies.

4-Methylchrysene Comparator-Based Evidence for Procurement


AhR Agonist Potency Compared to Chrysene and Other Isomers

In a yeast-based human AhR reporter gene assay, 4-methylchrysene was identified as being six times more potent than unsubstituted chrysene at activating AhR-mediated gene expression. By contrast, 5-methylchrysene was approximately one-third as potent as chrysene, and the remaining methylchrysene isomers (1-, 2-, 3-, 6-) were comparable to chrysene [1]. This positions 4-methylchrysene as the most potent AhR agonist within the mono-methylchrysene series tested, a finding that is mechanistically significant because AhR activation drives CYP1A1 and CYP1B1 induction—key enzymes in PAH metabolic activation [2].

Aryl hydrocarbon receptor AhR reporter assay methylchrysene SAR

IARC Carcinogenicity Classification vs 5-Methylchrysene

The International Agency for Research on Cancer (IARC) classifies 4-methylchrysene as Group 3 (not classifiable as to its carcinogenicity to humans), based on limited evidence in experimental animals [1]. This contrasts sharply with 5-methylchrysene, classified as Group 2B (possibly carcinogenic to humans) based on sufficient evidence of carcinogenicity in experimental animals [1]. In mouse skin carcinogenicity assays, 4-methylchrysene produced an intermediate tumor response—along with 2-, 3-, and 6-methylchrysenes—while 5-methylchrysene induced the highest incidence of malignant skin tumours and 1-methylchrysene was inactive [2].

IARC monographs carcinogen classification risk assessment

Synthetic Accessibility via Photochemical Cyclization

A 2022 regiospecific photochemical synthesis study demonstrated that while 1-, 3-, and 6-methylchrysene were each obtained in 82–88% yield via the Mallory photocyclization reaction, and 2-methylchrysene was obtained in 72% yield using eliminative photocyclization, the identical photochemical conditions failed to produce any detectable 4-methylchrysene from the corresponding stilbenoid precursor [1]. The authors attributed this failure to steric hindrance that increases dramatically from the phenanthrene to the chrysene ring system [1]. This synthetic inaccessibility via the most common regiospecific route means that 4-methylchrysene reference material must be sourced through alternative, less common synthetic pathways, directly impacting commercial availability and purity validation requirements.

photochemical synthesis Mallory reaction regiospecific synthesis PAH reference standards

Tumor-Initiating Activity vs Other Methylchrysene Isomers

In the seminal 1974 mouse skin tumor-initiation study using isomers of >99.9% purity, 4-methylchrysene was classified among the five methylchrysenes exhibiting moderate tumor-initiating activity, whereas 3- and 6-methylchrysenes were strong tumor initiators and 5-methylchrysene was a powerful tumor initiator and a strong complete carcinogen [1]. A subsequent IARC evaluation confirmed this intermediate tier: 4-methylchrysene, along with 2- and 6-methylchrysenes, showed intermediate tumorigenic responses, while 5-methylchrysene was the most potent and 1-methylchrysene was inactive [2].

tumor initiation mouse skin carcinogenesis PAH risk ranking

Melting Point Distinction from 5-Methylchrysene and Chrysene

The melting point of 4-methylchrysene is 151.5°C , which is substantially higher than that of 5-methylchrysene (117.5°C) [1] and substantially lower than that of parent chrysene (252–254°C) [2]. Within the methylchrysene isomer series, this 34°C difference between the 4- and 5-isomers reflects differential crystal packing energetics driven by methyl group position and provides a definitive physicochemical identifier for isomer confirmation.

physicochemical properties melting point PAH analytical standards

Henry’s Law Constant Air–Water Partitioning vs 5-Methylchrysene

The Henry's Law solubility constant (Hscp) at 298.15 K for 4-methylchrysene is 1.9 mol/(m³Pa), as estimated by QSPR [1]. For 5-methylchrysene, the Hscp is 5.2 mol/(m³Pa) [2]. A lower Hscp value indicates that 4-methylchrysene partitions more favorably into the aqueous phase relative to the gas phase compared to 5-methylchrysene, which may influence differential environmental transport, air sampling efficiency, and GC–MS method development for isomer-specific quantification.

Henry's Law constant environmental fate air–water partitioning PAH volatility

4-Methylchrysene Application Scenarios


AhR Activation Studies with High-Potency Agonist

Researchers investigating aryl hydrocarbon receptor (AhR) signaling in hepatocyte models (e.g., HepG2 cells) should select 4-methylchrysene over chrysene or other methylchrysene isomers when a maximally potent AhR agonist within the mono-methylchrysene family is required. 4-Methylchrysene is 6-fold more potent than chrysene in yeast-based human AhR reporter assays, whereas 5-methylchrysene shows only one-third the potency of chrysene [1]. This potency advantage, combined with its strong induction of CYP1A1 mRNA and protein in HepG2 cells [1], makes 4-methylchrysene the optimal choice for dose-response studies probing AhR-mediated transcriptional activation pathways, particularly when minimizing the required exposure concentration is desirable.

Isomer-Specific Carcinogenicity SAR and Risk Assessment

Because 4-methylchrysene occupies a distinct intermediate tier of tumor-initiating activity (moderate) that is clearly distinguishable from the strong initiators (3- and 6-methylchrysenes) and the potent complete carcinogen (5-methylchrysene) [2], it serves as an essential reference compound in structure–activity relationship (SAR) panels designed to map the positional effects of methyl substitution on chrysene carcinogenicity. Procurement of 4-methylchrysene as part of a complete isomer set (1- through 6-methylchrysene) enables statistically powered comparative carcinogenicity studies that can isolate the contribution of the 4-position methyl group to metabolic activation and DNA adduct formation.

Certified Reference Material for Environmental GC–MS/MS Quantification

4-Methylchrysene is supplied as a BCR® certified reference material (BCR-080R, neat, 10 mg) and is validated for use in two-dimensional gas chromatography coupled to mass spectrometry (GC×GC–MS) for the quantification of methylated PAHs in sediment samples . Analytical laboratories performing isomer-specific environmental monitoring of PAH contamination in sediments, crude oils, or smoked food products should procure this certified reference material rather than relying on uncalibrated or non-certified methylchrysene isomer mixtures, because baseline chromatographic separation of the six methylchrysene isomers requires authenticated single-isomer standards with documented retention indices [3].

Synthetic Chemistry for Sterically Hindered PAHs

The documented failure of photochemical Mallory cyclization to yield 4-methylchrysene, contrasted with the 72–88% yields achieved for 1-, 2-, 3-, and 6-methylchrysenes using the same methodology [4], positions 4-methylchrysene as a valuable probe molecule for physical organic chemists investigating steric effects in oxidative photocyclization reactions. Researchers studying the limits of the Mallory reaction or developing alternative synthetic routes to sterically hindered methyl-PAHs can use 4-methylchrysene as a benchmark substrate that specifically challenges the steric tolerance of novel cyclization methodologies.

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